molecular formula C9H11ClN2O2S B1593202 Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 583878-42-6

Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1593202
M. Wt: 246.71 g/mol
InChI Key: IVZWCVGIENDCRO-UHFFFAOYSA-N
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Description

Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is an off-white to light yellow solid . It is a pyrimidine derivative and has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .


Synthesis Analysis

This compound has been used in the synthesis of novel triazole-pyrimidine hybrids . The synthesis process involves a series of reactions, characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction with an excess of sodium methoxide results in the displacement of the methylthio group .


Molecular Structure Analysis

The molecular structure of Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is characterized by its IUPAC name, ethyl 4-chloro-6-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate . Its InChI code is 1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 .


Chemical Reactions Analysis

The lability of the methylthio group in this compound is shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate . A number of other nucleophilic substitution products derived from this compound are also described .


Physical And Chemical Properties Analysis

This compound is an off-white to light yellow solid . It has a molecular weight of 246.72 . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Nucleophilic Substitution Reactions

Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been studied for its reaction with various nucleophiles. Shadbolt and Ulbricht (1967) observed normal substitution products when treated with dimethylamine, sodium phenoxide, among others. Notably, a reaction with sodium cyanide yielded ethyl 2,4-bis-methylthiopyrimidine-5-carboxylate, indicating the lability of the methylthio group in this compound (Shadbolt & Ulbricht, 1967).

Preparation of Esters and Amides

Santilli, Kim, and Wanser (1971) described a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, using ethyl 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate (Santilli, Kim, & Wanser, 1971).

Synthesis of Ethyl 2-Methylthio Pyrimidine-4-carboxylates

Zanatta et al. (2015) reported an efficient procedure for synthesizing ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their acid derivatives, offering a mild, basic, aqueous conditions-based approach for these compounds (Zanatta et al., 2015).

Facile Synthesis of Heterocyclic Systems

Tumkevičius (1995) synthesized ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylates, demonstrating the utility of this compound in creating new heterocyclic systems (Tumkevičius, 1995).

Kinetic Studies

Padmini, Manju, and Sateesh (2016) conducted kinetic studies on the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate, contributing to a better understanding of its chemical behavior (Padmini, Manju, & Sateesh, 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZWCVGIENDCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1Cl)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623589
Record name Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

CAS RN

583878-42-6
Record name Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round bottom flask was charged with ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate (6 g) and phosphorus oxychloride (30 mL) and heated to reflux for 3 h. The phosphorus oxychloride was removed under vacuum. The residue was chromatographed (silica gel, eluting with methylene chloride) to afford the product (5.73 g, 87% yield).
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

Ethyl 4-hydroxy-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (0.2 g, 0.876 mmol), tetraethylammonium chloride (0.145 g, 0.876 mmol), and N,N-dimethylaniline (0.112 mL, 0.876 mmol) were dispersed in acetonitrile (10 mL). The reaction mixture was stirred briefly followed by the addition of phosphorous oxychloride (0.204 mL, 2.190 mmol). The reaction was heated at 100° C. for 4 h. The solvent was subsequently removed in vacuo. The residue was poured onto ice to give an off-white oil, which was extracted with DCM (2×15 mL), and dried over anhydrous Na2SO4. The solvent was removed in vacuo to give the title compound as a yellowish-green oil (0.179 g, 83%). [M+H] calc'd for C9H11ClN2O2S, 247; found, 247.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.112 mL
Type
reactant
Reaction Step One
Quantity
0.145 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.204 mL
Type
reactant
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

A solution of ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate (60 g, 0.26 mole) and phosphorous oxychloride (POCl3, 320 mL) was heated under reflux for 4 to 5 h (monitor reaction by TLC using 30% ethylacetate and hexanes). After completion of reaction, phosphorous oxychloride was removed on a rotary evaporator. The residue was poured on to ice water and extracted with ethylacetate several times. The combined organic layers were evaporated, on a rotary evaporator, to give crude ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (65 g). This compound was used without purification.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of compound C (60 g; 0.263 mol) and POCl3 (300 mL) was vigorously stirred under reflux temperature for 2 h. Then POCl3 was distilled off under vacuum, the crude solid triturated with water and ethyl acetate and filtered on a Celite pad. The filtrate was neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic phase was washed with a saturated aqueous solution of sodium bicarbonate, washed with brine and dried over anhydrous sodium sulphate. After concentration the crude reaction mixture was purified by silica gel column chromatography (eluant: n-hexane/ethyl acetate=9/1) to yield compound D (31.8 g; 49%) as an orange oil.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
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Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 3
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Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Citations

For This Compound
1
Citations
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
Number of citations: 1 www.sciencedirect.com

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